molecular formula C13H11BrClNO2S B5235976 N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide

N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No. B5235976
M. Wt: 360.65 g/mol
InChI Key: IWZQAMTUWCBMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of arylsulfonamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell survival. By inhibiting NF-κB activity, N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide can reduce the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules. N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide for lab experiments is its high purity and yield. This makes it a suitable compound for biological assays and drug screening studies. Additionally, N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been shown to be stable under a range of conditions, making it a reliable reagent for scientific research.
One limitation of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain biological assays. Additionally, the mechanism of action of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. This could lead to the development of more effective therapeutic agents for the treatment of inflammatory diseases and cancer.
Another area of research is the investigation of the potential use of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide in combination with other drugs. This could enhance its anti-inflammatory and anti-cancer activity and reduce the risk of drug resistance.
Finally, further studies are needed to fully understand the mechanism of action of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide. This could provide valuable insights into the regulation of inflammation and cell survival, and lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide involves the reaction of 3-bromoaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide in high purity. This method has been optimized to produce N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide in high yield and purity, making it a suitable compound for scientific research.

Scientific Research Applications

N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anti-inflammatory activity. N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the potential use of N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide as a cancer therapeutic agent. N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2S/c14-11-2-1-3-13(8-11)16-19(17,18)9-10-4-6-12(15)7-5-10/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZQAMTUWCBMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(4-chlorophenyl)methanesulfonamide

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